

A Comparative Analysis of Infliximab and Golimumab Binding Affinity to TNF α

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Compound of Interest

Compound Name: *Infliximab*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinities of two key anti-TNF α monoclonal antibodies, **infliximab** and golimumab, to their target, tumor necrosis factor-alpha (TNF α). The information presented is supported by experimental data from peer-reviewed studies, offering valuable insights for researchers and professionals in the field of drug development and immunology.

Data Summary

The binding affinity of therapeutic antibodies to their targets is a critical determinant of their potency and clinical efficacy. Several studies have quantitatively assessed the interaction between **infliximab**, golimumab, and TNF α . The data, primarily derived from surface plasmon resonance (SPR) and enzyme-linked immunosorbent assay (ELISA), are summarized below.

Parameter	Infliximab	Golimumab	Method	Reference
Dissociation Constant (KD) for soluble TNF α	44 pM	18 pM	Surface Plasmon Resonance (SPR)	Shealy et al., 2010[1][2][3]
Association Rate Constant (ka) for soluble TNF α	0.57 x 10 ⁵ M ⁻¹ s ⁻¹	Not Reported in cited study	Surface Plasmon Resonance (SPR)	Kaymakcalan et al., 2009[3]
Dissociation Rate Constant (kd) for soluble TNF α	1.1 x 10 ⁻⁴ s ⁻¹	Not Reported in cited study	Surface Plasmon Resonance (SPR)	Kaymakcalan et al., 2009[3]
EC50 for soluble TNF α binding	6.4 \pm 0.3 pM	4.9 \pm 0.2 pM	Enzyme-Linked Immunosorbent Assay (ELISA)	Anonymous, 2021[3]

Note: A lower KD value indicates a higher binding affinity. A lower EC50 value indicates a higher potency in the specific assay.

Based on the available data, golimumab exhibits a higher binding affinity for soluble TNF α compared to **infliximab**, as indicated by its lower dissociation constant (KD).[1][2][3] One study reported that the 2.4-fold difference in KD between golimumab and **infliximab** was not statistically significant.[1][3] Another study using ELISA also suggested a higher binding affinity for golimumab (Simponi Aria®) compared to **infliximab** (Remicade®) based on EC50 values. [3]

Experimental Protocols

The following sections detail the methodologies commonly employed to determine the binding affinities of **infliximab** and golimumab to TNF α .

Surface Plasmon Resonance (SPR)

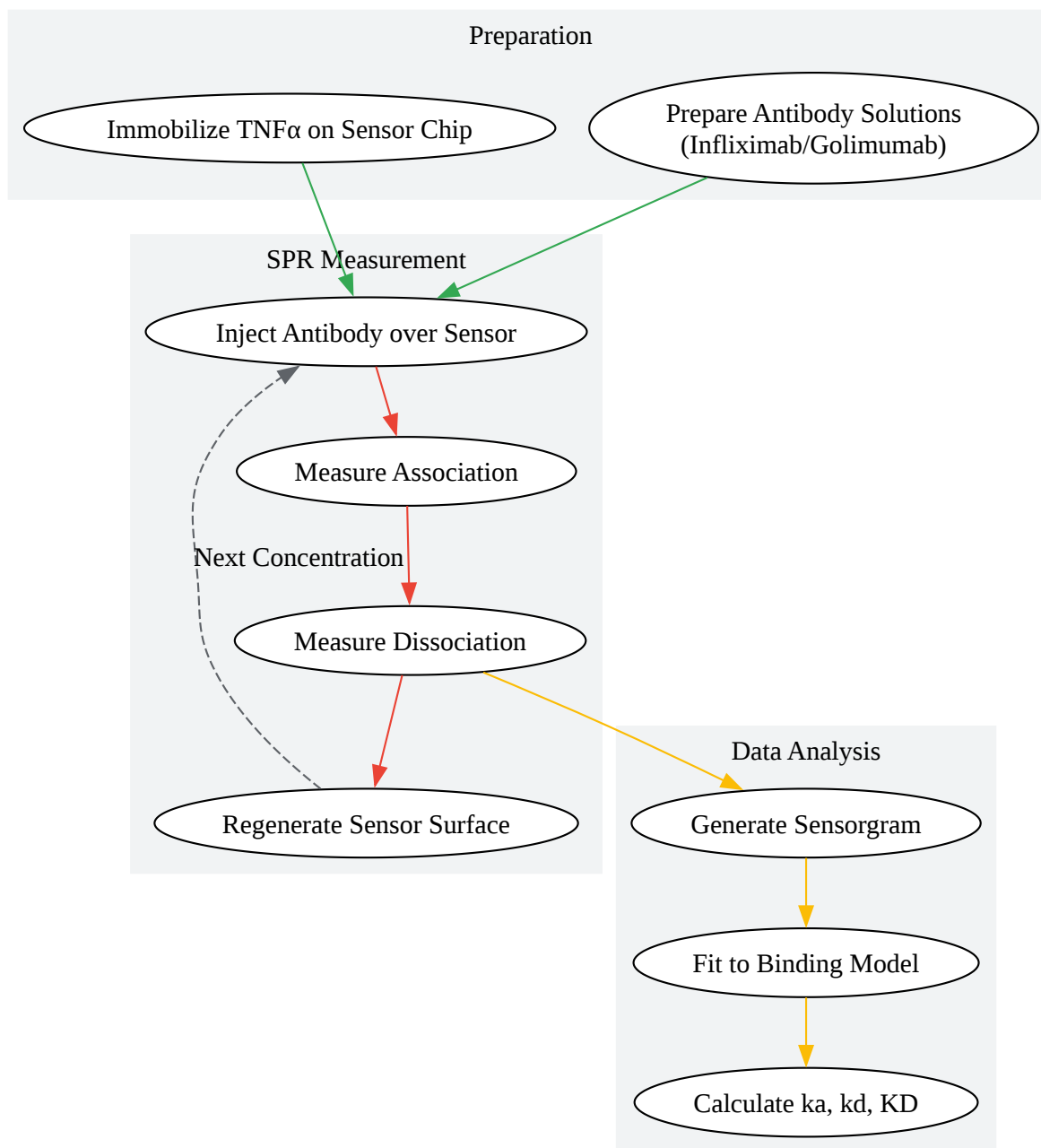
Surface Plasmon Resonance is a label-free optical technique used to measure real-time biomolecular interactions.[4][5][6] It is a standard method for characterizing antibody-antigen

binding kinetics.[7]

Principle: SPR measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized.[6][8] An analyte is then flowed over the surface. The binding of the analyte to the ligand causes a change in mass at the sensor surface, which in turn alters the refractive index. This change is detected in real-time and plotted as a sensorgram.[8] From the sensorgram, association (k_a) and dissociation (k_d) rate constants can be determined, and the equilibrium dissociation constant (K_D) can be calculated ($K_D = k_d/k_a$).[4]

Generalized Protocol:

- **Ligand Immobilization:** Recombinant human TNF α is immobilized on the surface of a sensor chip.[4] This is often achieved through amine coupling, where the protein is covalently linked to the dextran matrix of the sensor chip.[6]
- **Analyte Injection:** A series of concentrations of the antibody (**infliximab** or golimumab) are injected over the sensor surface.[4]
- **Association Phase:** The binding of the antibody to the immobilized TNF α is monitored in real-time.[4]
- **Dissociation Phase:** A buffer is flowed over the chip to monitor the dissociation of the antibody-TNF α complex.[4]
- **Regeneration:** A solution is injected to remove the bound antibody from the ligand, preparing the sensor surface for the next injection.
- **Data Analysis:** The resulting sensorgrams are fitted to a binding model (e.g., a 1:1 Langmuir binding model) to calculate the kinetic parameters (k_a , k_d) and the affinity constant (K_D).[4]



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Caption: Surface Plasmon Resonance (SPR) workflow for antibody-antigen binding analysis.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[\[9\]](#)

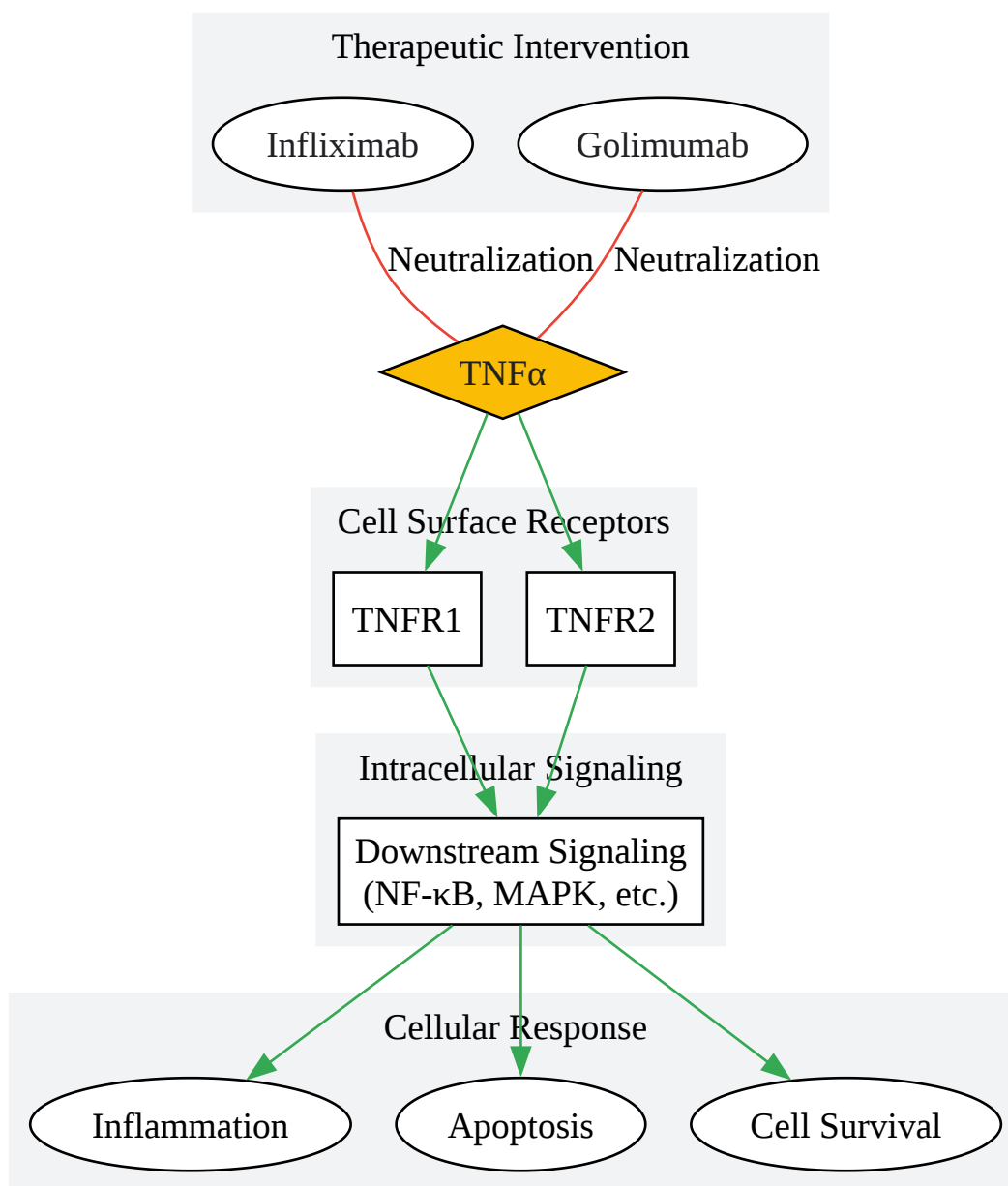
Principle: In a direct binding ELISA to determine affinity, the antigen (TNF α) is coated onto the wells of a microplate. The antibody of interest is then added at various concentrations. A secondary antibody conjugated to an enzyme is used to detect the bound primary antibody. The addition of a substrate for the enzyme results in a measurable color change, the intensity of which is proportional to the amount of bound primary antibody.[\[10\]](#)

Generalized Protocol:

- **Antigen Coating:** The wells of a 96-well microplate are coated with recombinant human TNF α and incubated to allow for binding.[\[11\]](#)
- **Blocking:** The remaining protein-binding sites on the plate are blocked using a blocking buffer (e.g., bovine serum albumin) to prevent non-specific binding.[\[9\]](#)
- **Antibody Incubation:** Serial dilutions of **infliximab** or golimumab are added to the wells and incubated.[\[11\]](#)
- **Washing:** The plate is washed to remove any unbound antibody.
- **Detection Antibody Incubation:** An enzyme-conjugated secondary antibody that specifically binds to the primary antibody (e.g., anti-human IgG) is added to each well and incubated.[\[11\]](#)
- **Final Washing:** The plate is washed again to remove any unbound secondary antibody.
- **Substrate Addition and Signal Detection:** A substrate for the enzyme is added, and the resulting colorimetric signal is measured using a microplate reader.
- **Data Analysis:** The absorbance values are plotted against the antibody concentrations, and the EC50 value (the concentration of antibody that gives half-maximal binding) is determined by fitting the data to a sigmoidal dose-response curve.

TNF α Signaling Pathway

Both **infliximab** and golimumab exert their therapeutic effect by neutralizing TNF α , a key pro-inflammatory cytokine.[12][13] TNF α signals through two distinct receptors, TNF receptor 1 (TNFR1) and TNF receptor 2 (TNFR2), which are expressed on the surface of various cells.[14] The binding of TNF α to these receptors initiates intracellular signaling cascades that lead to a range of cellular responses, including inflammation, apoptosis, and cell survival.[14] **Infliximab** and golimumab bind to both soluble and transmembrane forms of TNF α , preventing its interaction with TNFR1 and TNFR2 and thereby blocking downstream signaling.[12][13]



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Caption: Simplified TNF α signaling pathway and the mechanism of action of **infliximab** and golimumab.

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